molecular formula C7H4BrNO4 B181153 4-Bromo-3-nitrobenzoic acid CAS No. 6319-40-0

4-Bromo-3-nitrobenzoic acid

Cat. No. B181153
CAS RN: 6319-40-0
M. Wt: 246.01 g/mol
InChI Key: RVCTZJVBWNFYRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-3-nitrobenzoic acid involves various methods, including halogenation, oxidation, and catalysis. For instance, 3-Methyl-4-nitrobenzoic acid was synthesized via catalytic oxidation with molecular oxygen, where sodium bromide acted as a co-catalyst, suggesting that bromine radicals may play a role in the synthesis of bromo-nitrobenzoic acid derivatives . Additionally, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids involved the dicyclohexylcarbodiimide method, indicating the potential for peptide coupling reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques, such as UV, IR, and NMR spectroscopy . These techniques could similarly be applied to determine the structure of 4-Bromo-3-nitrobenzoic acid, providing information on the electronic environment of the bromo and nitro groups and their influence on the benzoic acid core.

Chemical Reactions Analysis

The reactivity of bromo-nitrobenzoic acid derivatives with nucleophiles has been explored, demonstrating that the presence of a bromo substituent can lead to aromatic nucleophilic substitution with rearrangement . This suggests that 4-Bromo-3-nitrobenzoic acid may also undergo similar reactions with nucleophiles, potentially leading to isomeric mixtures or rearranged products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds, including their stability under various conditions, have been assessed using HPLC-UV . 4-Bromo-3-nitrobenzoic acid is likely to exhibit similar properties, such as lability under acidic and alkaline conditions, leading to the formation of degradation products. The presence of the bromo and nitro groups is expected to influence the compound's reactivity, stability, and spectroscopic properties.

Scientific Research Applications

General Use of 4-Bromo-3-nitrobenzoic acid

4-Bromo-3-nitrobenzoic acid is a chemical compound used in various scientific fields . It’s commonly used in organic synthesis . The compound has a molecular formula of C7H4BrNO4 .

Specific Application: Proteomics Research

In the field of proteomics, 4-Bromo-3-nitrobenzoic acid is used as a specialty product . Proteomics is a branch of biology that studies proteins, their structures, and functions. In this context, 4-Bromo-3-nitrobenzoic acid could be used in various experimental procedures involving protein analysis .

Application: Negishi-type Coupling

Safety And Hazards

When handling 4-Bromo-3-nitrobenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-bromo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCTZJVBWNFYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283355
Record name 4-Bromo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrobenzoic acid

CAS RN

6319-40-0
Record name 6319-40-0
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Record name 4-Bromo-3-nitrobenzoic acid
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Record name 4-Bromo-3-nitrobenzoic Acid
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Synthesis routes and methods

Procedure details

In one method the starting quinolinone carboxylic acid 22 building block used for the synthesis of compounds comprising Formulae (I)-(X) was prepared as described in Scheme 9. The commercially available 4-bromobenzoic acid 42 was nitrated under standard conditions using fuming nitric acid to give the 4-bromo-3-nitrobenzoic acid 43 in over 95% yield. The benzoic acid 43 was coupled with ethyl acrylate 44 in the presence of palladium acetate catalyst and ligand triphenylphosphine using triethylamine as base in DMF to afford the corresponding nitro substituted benzoic acid derivative 45 in over 90% yield. The reductive cyclization of the compound 45 under hydrogenation conditions using palladium over activated carbon as catalyst under hydrogen atmosphere at around 50 psi pressure gave the quinolinone carboxylic acid 22 in over 95% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
T Kohiki, Y Kato, Y Nishikawa, K Yorita… - Organic & …, 2017 - pubs.rsc.org
… In this study, binding pockets of DAO to its inhibitor 4-bromo-3-nitrobenzoic acid were searched by combining in silico docking simulation and labeling experiments employing an N-…
Number of citations: 12 pubs.rsc.org
G Ferguson - 1961 - search.proquest.com
… In 4-chloro3-nltrobenzoic acid the nitro group is rotated 46 and the carboxyl group 7® out of the plane of the benzene ring, The corresponding angles in 4-bromo-3-nitrobenzoic acid are …
Number of citations: 5 search.proquest.com
FG Holliman, BA Jeffery, DJH Brocks - Tetrahedron, 1963 - Elsevier
… Alternatively, 4-bromo-3-nitrobenzoic acid, in which the halogen atom is much less reactive than in the corresponding nitrile, could be condensed with p-phenylenediamine to give the …
Number of citations: 12 www.sciencedirect.com
J Davoll, DH Laney - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… 4-bromo-3-nitroanisole, 4-bromo-3-nitrophenetole, 4-bromo-3-nitrotoluene, and 4-bromo-3nitrobenzoic acid were heated with ethanolic ethylamine (2 mol.) at 150" for 15 hr., non…
Number of citations: 27 pubs.rsc.org
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
The preparation of a mononitro-derivative of p-aminobenzaldehyde was patented by Kalle and Co.(DR-P. 89244), but Walther and Bretschneider (J. pr. Chem., 1898, 57, 535) were …
Number of citations: 8 pubs.rsc.org
E Berliner, LC Monack - Journal of the American Chemical …, 1952 - ACS Publications
… and4bromo-3-nitroaniline, mp 128.8-129.6 (lit.53 131) were prepared by nitration of the appropriate para-substituted bromobenzene with mixed acid, and 4-bromo-3-nitrobenzoic acid,…
Number of citations: 96 pubs.acs.org
HC Chuang, MF Liu, HY Wu, YT Wu, TJR Cheng… - Bioorganic & Medicinal …, 2022 - Elsevier
… Scheme 1 shows the synthesis of salicylanilide 1 starting with 4-bromo-3-nitrobenzoic acid (compound 5) by a sequence of Friedel–Crafts acylation, ether linkage, and amide bond …
Number of citations: 2 www.sciencedirect.com
N Wang, JC Yang, LD Chen, J Li, Y An, CW Lü… - New Journal of …, 2017 - pubs.rsc.org
… reported a two-step process for the synthesis of benzo[c]cinoline-3,8-dicarboxylic acid (Scheme 1a), the first of which was partial coupling of 4-bromo-3-nitrobenzoic acid by an Ullmann …
Number of citations: 16 pubs.rsc.org
RD Tiwari, JP Sharma - Analytical Chemistry, 1963 - ACS Publications
Sir: A method for the semimicro-determination of nitro groups by re-duction with titanous sulfate was re-ported earlier {2). Further work showed that the reduction could be carried out …
Number of citations: 9 pubs.acs.org
B Maji, S Vedachalan, X Ge, S Cai… - The Journal of Organic …, 2011 - ACS Publications
An unexpected N-heterocyclic carbene-catalyzed esterification of α,β-unsaturated aldehydes including aromatic aldehydes with reactive cinnamyl bromides in the presence of air …
Number of citations: 120 pubs.acs.org

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